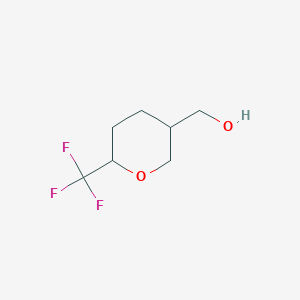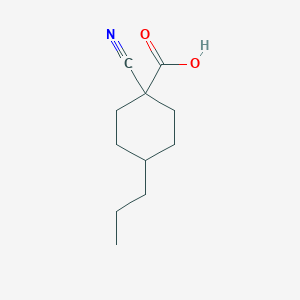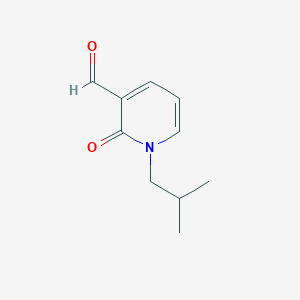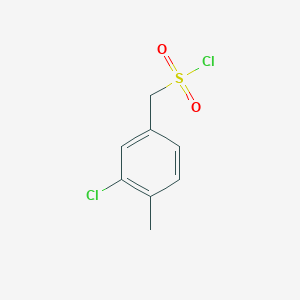![molecular formula C7H10F2N4 B13322717 2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13322717.png)
2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in good-to-excellent yields . Another method involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its eco-friendly nature and high yields .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyrimidines .
科学的研究の応用
2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has numerous scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as phosphodiesterases, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
Similar compounds include other triazolopyrimidines and triazolotriazines, such as:
- 1,2,4-Triazolo[1,5-a]pyridines
- 1,2,4-Triazolo[1,5-c]pyrimidines
- 1,2,4-Triazolo[1,5-a][1,3,5]triazines .
Uniqueness
What sets 2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine apart is its unique difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications .
特性
分子式 |
C7H10F2N4 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
2-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H10F2N4/c1-4-2-3-13-7(10-4)11-6(12-13)5(8)9/h4-5H,2-3H2,1H3,(H,10,11,12) |
InChIキー |
WLTSVCVTIMRSCR-UHFFFAOYSA-N |
正規SMILES |
CC1CCN2C(=NC(=N2)C(F)F)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


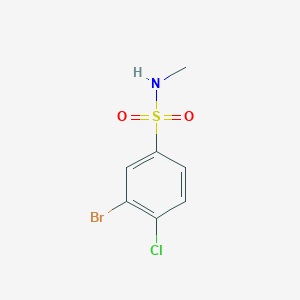
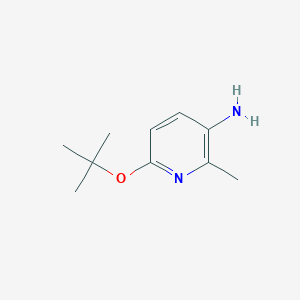
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid](/img/structure/B13322649.png)


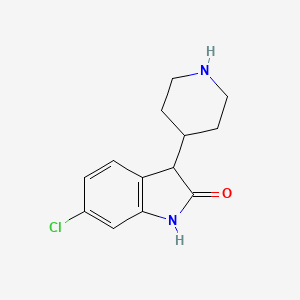
![N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13322664.png)
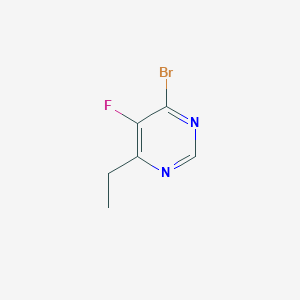
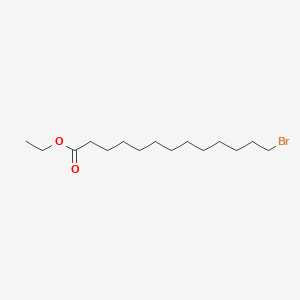
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B13322680.png)
